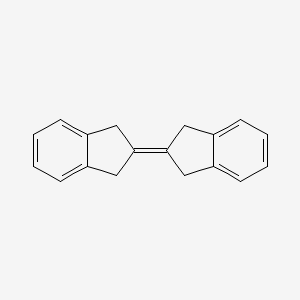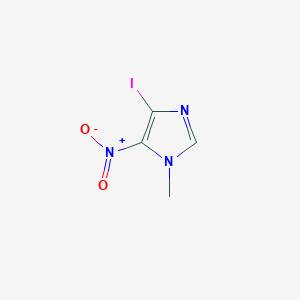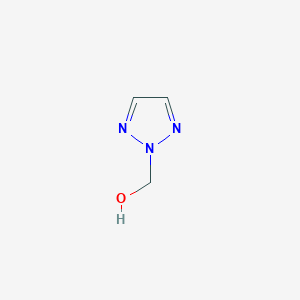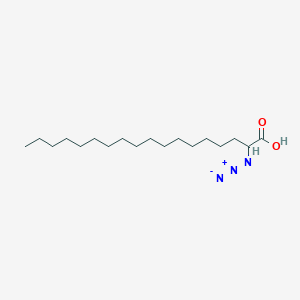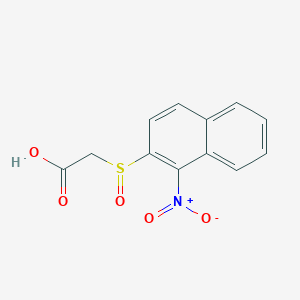
(1-Nitronaphthalene-2-sulfinyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Nitronaphthalene-2-sulfinyl)acetic acid is an organic compound that features a naphthalene ring substituted with nitro and sulfinyl groups, as well as an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Nitronaphthalene-2-sulfinyl)acetic acid typically involves the nitration of naphthalene followed by sulfinylation and subsequent acetic acid functionalization. One common method for the nitration of naphthalene is the use of nitric acid in the presence of sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile . The sulfinylation can be achieved using sulfinyl chlorides under controlled conditions . Finally, the acetic acid moiety can be introduced through nucleophilic acyl substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfinylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of solid superacid catalysts, such as sulfated zirconia, can enhance the efficiency and selectivity of these reactions .
Análisis De Reacciones Químicas
Types of Reactions
(1-Nitronaphthalene-2-sulfinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form dinitro derivatives.
Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (Cl₂, Br₂) with Lewis acid catalysts like FeCl₃.
Major Products
Oxidation: Dinitronaphthalene derivatives.
Reduction: Aminonaphthalene derivatives.
Substitution: Halonaphthalene derivatives.
Aplicaciones Científicas De Investigación
(1-Nitronaphthalene-2-sulfinyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitro and sulfinyl groups on biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (1-Nitronaphthalene-2-sulfinyl)acetic acid exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group can participate in redox reactions, while the sulfinyl group can act as a nucleophile or electrophile in various chemical processes . These interactions can modulate biological pathways and influence the compound’s pharmacological properties.
Comparación Con Compuestos Similares
Similar Compounds
1-Nitronaphthalene: Lacks the sulfinyl and acetic acid groups, making it less versatile in chemical reactions.
2-Nitronaphthalene: Similar to 1-nitronaphthalene but with the nitro group in a different position, affecting its reactivity.
Naphthalene-2-sulfinic acid: Contains the sulfinyl group but lacks the nitro and acetic acid groups, limiting its applications.
Propiedades
Número CAS |
74616-69-6 |
|---|---|
Fórmula molecular |
C12H9NO5S |
Peso molecular |
279.27 g/mol |
Nombre IUPAC |
2-(1-nitronaphthalen-2-yl)sulfinylacetic acid |
InChI |
InChI=1S/C12H9NO5S/c14-11(15)7-19(18)10-6-5-8-3-1-2-4-9(8)12(10)13(16)17/h1-6H,7H2,(H,14,15) |
Clave InChI |
JXHJZSDUCMUHOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])S(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


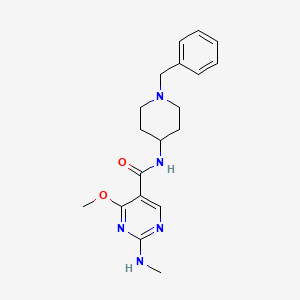


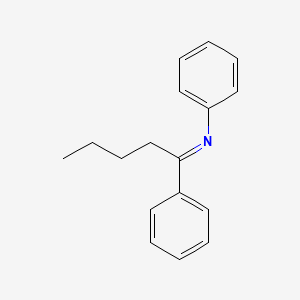

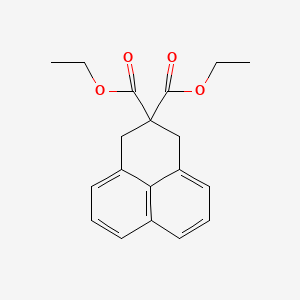
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
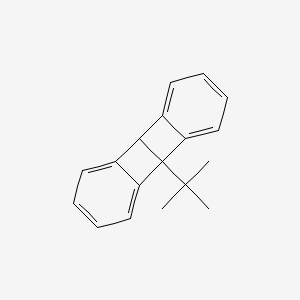
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)

